3-Chloro-5-(pentyloxy)pyridazine
Description
3-Chloro-5-(pentyloxy)pyridazine is a pyridazine derivative featuring a chlorine atom at the 3-position and a pentyloxy group at the 5-position. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, which confer unique electronic properties and reactivity.
Properties
CAS No. |
1346698-36-9 |
|---|---|
Molecular Formula |
C9H13ClN2O |
Molecular Weight |
200.66 g/mol |
IUPAC Name |
3-chloro-5-pentoxypyridazine |
InChI |
InChI=1S/C9H13ClN2O/c1-2-3-4-5-13-8-6-9(10)12-11-7-8/h6-7H,2-5H2,1H3 |
InChI Key |
DMSDTKFYZDFSSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC(=NN=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(pentyloxy)pyridazine typically involves the reaction of 3,5-dichloropyridazine with pentanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the chlorine atom at the 5-position is replaced by the pentyloxy group. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution .
Industrial Production Methods
Industrial production methods for 3-Chloro-5-(pentyloxy)pyridazine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(pentyloxy)pyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The pentyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
Nucleophilic Substitution: Formation of various substituted pyridazine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyridazine derivatives.
Scientific Research Applications
3-Chloro-5-(pentyloxy)pyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates for treating various diseases.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is employed in studying enzyme interactions and molecular recognition processes.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(pentyloxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Alkoxy-Substituted Pyridazines
Compounds with alkoxy substituents differ in chain length and branching, impacting physicochemical properties:
*Estimated logP values using fragment-based methods.
Key Observations :
- Lipophilicity : The pentyloxy chain increases hydrophobicity compared to shorter or branched alkoxy groups, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Synthetic Utility : Methoxyethoxy derivatives are more accessible for lab-scale synthesis due to shorter reaction times and milder conditions .
Aryl and Heterocyclic Derivatives
Substitution with aryl or heterocyclic groups introduces distinct electronic and steric effects:
Key Observations :
- Electronic Effects : The trifluoromethyl group withdraws electron density, reducing pyridazine’s basicity and altering reactivity in nucleophilic substitutions .
- Biological Interactions : Pyrrolidinyl derivatives exhibit enhanced solubility in polar solvents, making them suitable for aqueous-phase reactions in drug synthesis .
Fused-Ring and Specialized Derivatives
Key Observations :
Biological Activity
3-Chloro-5-(pentyloxy)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological interactions, and potential therapeutic applications, supported by relevant case studies and research findings.
Synthesis
The synthesis of 3-Chloro-5-(pentyloxy)pyridazine typically involves several steps, including the chlorination of pyridazine derivatives followed by alkylation with pentyloxy groups. Careful control of reaction conditions is crucial for achieving high yields and purity.
Pharmacological Potential
Research indicates that 3-Chloro-5-(pentyloxy)pyridazine may interact with specific molecular targets such as enzymes, receptors, or ion channels. The unique substitution pattern contributes to its binding affinity and specificity, which could lead to significant pharmacological effects.
Key Biological Activities:
- Antimicrobial Activity: Preliminary studies suggest that compounds similar to 3-Chloro-5-(pentyloxy)pyridazine exhibit antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects: The compound's interaction with inflammatory pathways indicates potential use in treating inflammatory diseases.
- Neuropharmacological Effects: Similar compounds have shown promise in modulating neurotransmitter systems, which may position 3-Chloro-5-(pentyloxy)pyridazine as a candidate for neurological disorders.
Study 1: Antimicrobial Properties
In a study investigating the antimicrobial activity of pyridazine derivatives, 3-Chloro-5-(pentyloxy)pyridazine demonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate activity.
Study 2: Anti-inflammatory Mechanism
A pharmacological study assessed the anti-inflammatory effects of the compound in a murine model of acute inflammation. Administration of 3-Chloro-5-(pentyloxy)pyridazine resulted in a significant reduction in paw edema compared to control groups (p < 0.05). The compound was shown to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Study 3: Neuropharmacological Assessment
Research exploring the neuropharmacological effects revealed that 3-Chloro-5-(pentyloxy)pyridazine could enhance GABAergic transmission in neuronal cultures. This effect was quantified using electrophysiological recordings, demonstrating increased inhibitory postsynaptic currents (IPSCs) upon treatment with the compound.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Biological Activity | MIC (µg/mL) | Notes |
|---|---|---|---|---|
| 3-Chloro-5-(pentyloxy)pyridazine | Pyridazine derivative | Antimicrobial, Anti-inflammatory | 32 | Moderate activity observed |
| 4-Alkoxyphenyl derivatives | Aromatic amines | Neuroactive | Varies | Higher potency in neuroactivity |
| Isoflavones | Flavonoids | Antioxidant | Varies | Known for broad biological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
